Home > Products > Screening Compounds P60903 > 8-aza-11-deoxyprostaglandin E1
8-aza-11-deoxyprostaglandin E1 -

8-aza-11-deoxyprostaglandin E1

Catalog Number: EVT-10977756
CAS Number:
Molecular Formula: C19H33NO4
Molecular Weight: 339.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-aza-11-deoxyprostaglandin E1 is a synthetic analog of prostaglandin E1, which belongs to a class of bioactive lipids known as prostaglandins. Prostaglandins play crucial roles in various physiological processes, including inflammation, vasodilation, and modulation of immune responses. The unique structural modifications in 8-aza-11-deoxyprostaglandin E1 enhance its potential therapeutic applications, making it a subject of interest in both medicinal chemistry and pharmacology. This compound is primarily utilized as a model for studying prostaglandin synthesis and its biological effects.

Source and Classification

The compound is classified under the broader category of prostaglandin analogs. It has been synthesized from commercially available starting materials through various chemical methods. Its chemical structure is denoted by the formula C19H33NO4, indicating it contains 19 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and four oxygen atoms .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-aza-11-deoxyprostaglandin E1 involves several key steps:

  1. Formation of the Cyclopentane Core: The initial step typically starts with the creation of a chiral cyclopentane structure.
  2. Incorporation of Lipid Chains: This is achieved through bromohydrin formation, followed by nickel-catalyzed cross-couplings.
  3. Wittig Reactions: These reactions are employed to introduce double bonds into the molecular framework.

Industrial production often utilizes chemoenzymatic synthesis methods, which are efficient for producing high-purity compounds on a larger scale .

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-aza-11-deoxyprostaglandin E1 features a cyclopentane ring with various functional groups that contribute to its biological activity. The compound's structural formula can be represented as follows:

C19H33NO4\text{C}_{19}\text{H}_{33}\text{N}\text{O}_{4}

This structure allows for interaction with specific prostaglandin receptors, influencing its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

8-aza-11-deoxyprostaglandin E1 participates in several types of chemical reactions:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide are used.
  • Reduction: Lithium aluminum hydride and sodium borohydride serve as reducing agents.
  • Substitution Reactions: Halogenation reactions typically involve bromine or chlorine under controlled conditions.

These reactions are essential for modifying the compound's structure and enhancing its biological activity, leading to the formation of various prostaglandin analogs with differing properties .

Mechanism of Action

The mechanism of action for 8-aza-11-deoxyprostaglandin E1 involves its binding to specific prostaglandin receptors, particularly the EP4 receptor. Upon binding, it acts as an agonist, triggering intracellular signaling pathways that result in physiological effects such as vasodilation and modulation of inflammatory responses . This interaction underscores its potential in therapeutic applications targeting cardiovascular diseases and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

8-aza-11-deoxyprostaglandin E1 exhibits several notable physical properties:

  • Molecular Weight: Approximately 333.48 g/mol
  • Solubility: Soluble in organic solvents such as ethanol; stability maintained at -20°C for extended periods.

Chemical Properties

The compound's chemical properties include:

  • Reactivity: Engages in oxidation, reduction, and substitution reactions.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are critical for its application in research and potential therapeutic scenarios .

Applications

8-aza-11-deoxyprostaglandin E1 has diverse applications across several scientific fields:

  • Chemistry: Serves as a model compound for studying prostaglandin synthesis and related reactions.
  • Biology: Investigated for its role in cellular signaling pathways affecting various biological processes.
  • Medicine: Explored for potential therapeutic uses in treating cardiovascular diseases and inflammatory conditions.
  • Industry: Utilized in pharmaceutical development and as a reference standard in analytical chemistry .
Introduction to Prostanoid Pharmacology and Therapeutic Targeting

Prostaglandin E₂ (PGE₂) Signaling Pathways and Receptor Subtypes

PGE₂ mediates its biological effects through four distinct receptor subtypes designated Prostaglandin E receptor 1 through 4 (EP1, EP2, EP3, and EP4). Each receptor subtype exhibits unique signal transduction mechanisms and downstream physiological consequences:

Table 1: Prostaglandin E₂ Receptor Subtypes and Signaling Characteristics

Receptor SubtypeG-Protein CouplingPrimary Signaling PathwayKey Physiological Roles
EP1GqCalcium mobilizationSmooth muscle contraction, nociception
EP2GsCyclic AMP elevationSmooth muscle relaxation, vasodilation
EP3GiCyclic AMP inhibitionGastric acid secretion, uterine contraction
EP4GsCyclic AMP elevationImmune modulation, tissue remodeling, angiogenesis

The EP4 receptor subtype has garnered significant research attention due to its dual role in inflammatory processes and tissue protection. This receptor demonstrates the highest expression density in vascular endothelium, renal tissues, and the gastrointestinal mucosa. Upon activation by PGE₂, EP4 receptor coupling to Gs proteins stimulates adenylate cyclase, resulting in increased intracellular cyclic AMP concentrations. This secondary messenger subsequently activates protein kinase A and exchange protein activated by cyclic AMP, modulating gene transcription and cellular responses [1] [7].

The human ciliary muscle exemplifies tissue-specific receptor distribution, where autoradiographic studies have identified EP2 receptors as the predominant prostanoid receptor subtype. Competitive ligand binding experiments demonstrated that 11-deoxy prostaglandin E₁ effectively displaced tritiated prostaglandin E₂ binding in this tissue, confirming its utility as a selective EP2 receptor agonist for investigative applications [1] [2].

Rationale for Synthetic Prostanoid Analog Development

Natural prostaglandins face substantial limitations as therapeutic agents due to their rapid metabolic inactivation. The primary inactivation occurs through 15-hydroxyprostaglandin dehydrogenase-mediated oxidation, which significantly truncates their plasma half-life to under one minute in circulation. This pharmacokinetic limitation necessitates continuous intravenous infusion for clinical applications, severely restricting their therapeutic utility [5] [6].

Additionally, the inherent lack of receptor subtype selectivity in endogenous prostaglandins presents a significant pharmacological challenge. For instance, PGE₂ activates all four EP receptor subtypes with similar potency, leading to opposing physiological effects depending on local receptor expression patterns. This non-selectivity frequently manifests as dose-limiting adverse effects, including gastrointestinal hypermotility, hypotension, and inflammation at administration sites [4] [7].

The development of synthetic prostanoid analogs addresses these limitations through three primary strategies:

  • Structural modifications that confer resistance to enzymatic degradation
  • Chemical alterations that enhance receptor subtype selectivity
  • Molecular engineering to optimize pharmacokinetic properties

These approaches have yielded compounds with extended biological activity, improved tissue targeting, and reduced off-target effects. For example, the gem-difluoro analog KMN-159 demonstrated a fivefold increase in potency at EP4 receptors compared to its non-fluorinated counterpart, attributed to conformational changes in the γ-lactam ring structure that enhance receptor binding [1] [5].

8-Aza-11-deoxyprostaglandin E₁ as a Structural Hybrid

The 8-aza-11-deoxyprostaglandin E₁ represents a strategically designed hybrid molecule incorporating two discrete structural modifications to optimize receptor selectivity and metabolic stability. This dual-modification approach leverages complementary pharmacological advantages:

Table 2: Structural Modifications in 8-Aza-11-deoxyprostaglandin E₁ and Their Pharmacological Impacts

Structural ModificationPositionChemical ChangePharmacological Consequence
8-Aza substitutionCarbon-8Carbon replaced with nitrogenEnhanced metabolic stability through lactam formation
11-Deoxy modificationCarbon-11Removal of hydroxyl groupReduced off-target receptor activation
Hybrid structureMultipleCombination of aboveSynergistic improvement in EP4 selectivity and stability

The 8-aza modification introduces a nitrogen atom at the traditional carbon-8 position of the prostaglandin skeleton, forming a stable lactam ring configuration. This structural alteration significantly impedes enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby extending the compound's functional half-life. Additionally, the lactam configuration constrains molecular flexibility, potentially enhancing receptor binding specificity [5].

The 11-deoxy modification eliminates the hydroxyl group at carbon-11, a critical recognition element for EP1 and EP3 receptor binding. This modification substantially reduces activity at these receptor subtypes while preserving affinity for EP2 and EP4 receptors. The binding affinity profile of the parent 11-deoxy prostaglandin E₁ molecule demonstrates this selectivity pattern, with the highest affinity for the EP3 receptor (Ki = 1.1 nM), followed by EP4 (Ki = 23 nM), EP2 (Ki = 45 nM), and EP1 (Ki = 600 nM) in murine models [1] [4] [8].

The hybrid 8-aza-11-deoxyprostaglandin E₁ structure achieves synergistic pharmacological benefits. Research demonstrates these analogs exhibit nanomolar-range affinity for the human EP4 receptor (EC₅₀ = 0.25 μM in Jurkat cells) while maintaining greater than 100-fold selectivity over other prostanoid receptors. Furthermore, these compounds demonstrate favorable metabolic stability in human liver microsome assays, suggesting potential for oral bioavailability—a significant advancement over natural prostaglandins [5] [7].

The strategic hybridization approach exemplified by 8-aza-11-deoxyprostaglandin E₁ provides a robust template for developing next-generation prostanoid therapeutics with optimized receptor selectivity profiles and enhanced pharmacokinetic properties suitable for chronic administration in conditions including inflammatory disorders, cardiovascular diseases, and oncology applications where precise modulation of prostaglandin signaling pathways is therapeutically advantageous.

Properties

Product Name

8-aza-11-deoxyprostaglandin E1

IUPAC Name

7-[(2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

Molecular Formula

C19H33NO4

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C19H33NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h11,13,16-17,21H,2-10,12,14-15H2,1H3,(H,23,24)/b13-11+/t16-,17-/m0/s1

InChI Key

XOPMUDZOEKPBQZ-NSNJOPQOSA-N

Canonical SMILES

CCCCCC(C=CC1CCC(=O)N1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)N1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.